

Technical Guide: Binding Affinity and Kinetics of STING Agonists

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Compound of Interest		
Compound Name:	STING agonist-22	
Cat. No.:	B12405441	Get Quote

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the detection of cytosolic DNA and the subsequent initiation of an immune response.[1][2] Activation of STING by agonist binding leads to the production of type I interferons and other pro-inflammatory cytokines, making it a promising target for cancer immunotherapy.[3][4][5] This technical guide provides an in-depth overview of the binding affinity and kinetics of STING agonists with the STING protein.

It is important to note that a specific compound denoted as "STING agonist-22" was not identified in publicly available scientific literature. Therefore, this guide will utilize data and protocols for well-characterized representative STING agonists, such as the natural agonist 2',3'-cGAMP and the synthetic non-cyclic dinucleotide (non-CDN) agonist diABZI, to illustrate the core principles and methodologies.

Quantitative Binding Data for Representative STING Agonists

The binding affinity of a ligand to its receptor is a crucial parameter in drug development, often correlating with the compound's potency. The equilibrium dissociation constant (Kd) is a common measure of binding affinity, where a lower Kd value indicates a higher binding affinity. The following table summarizes the binding affinities for several well-characterized STING agonists.



Agonist	STING Variant	Assay Method	Binding Affinity (Kd or IC50)	Reference
2',3'-cGAMP	Human STING (R232)	Surface Plasmon Resonance (SPR)	3.79 nM (Kd)	
2',3'-cGAMP	Human STING (A162)	Surface Plasmon Resonance (SPR)	1.5 nM (Kd)	_
diABZI	Human STING (R232)	Surface Plasmon Resonance (SPR)	0.05 nM (Kd)	_
ST12	Human STING (R232)	Biolayer Interferometry	14 μM (Kd)	_
SNX281	Human STING	Filter-Binding Assay (Competition)	4.1 ± 2.2 μM (IC50)	_

Experimental Protocols

The determination of binding affinity and kinetics is typically performed using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or radioligand binding assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of a STING agonist.

Materials:



- Biacore T200 instrument or similar
- CM5 sensor chip
- Recombinant human STING protein (e.g., residues 155-341 with an N-terminal biotinylation tag)
- Streptavidin
- STING agonist of interest
- Running buffer (e.g., 150 mM KCl, 25 mM HEPES pH 7.5, 1 mM TCEP, 2.5 mM MgCl2, 5% (v/v) glycerol, 0.005% (v/v) P20, 1% (v/v) DMSO)

Procedure:

- Immobilization of STING Protein:
 - 1. Pre-treat the CM5 sensor chip with streptavidin.
 - Inject the biotinylated STING protein over the streptavidin-coated sensor surface to achieve a stable immobilization level. A reference flow cell should be prepared with streptavidin alone to subtract non-specific binding.
- Binding Analysis:
 - 1. Prepare a dilution series of the STING agonist in running buffer. A typical concentration range might start from 10 μM with three-fold dilutions.
 - 2. Inject the different concentrations of the agonist over the immobilized STING protein at a constant flow rate (e.g., 100 μ L/min).
 - 3. Monitor the association of the agonist to the STING protein in real-time. An association time of 60 seconds is often used.
 - 4. After the association phase, switch to running buffer alone and monitor the dissociation of the agonist from the STING protein. The dissociation time can be varied depending on the off-rate of the compound.







• Data Analysis:

- 1. Subtract the reference flow cell data from the active flow cell data to correct for nonspecific binding.
- 2. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's evaluation software.
- 3. The software will calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

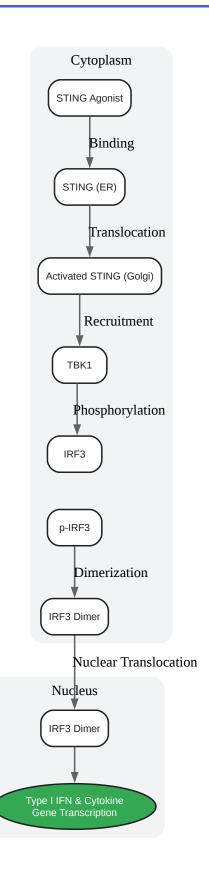












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